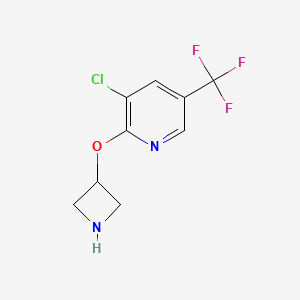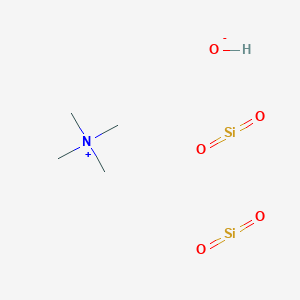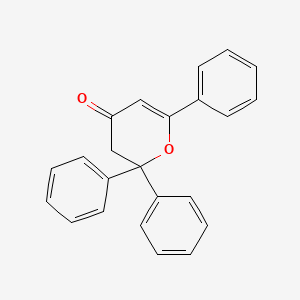
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione: is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 4th position, and a dihydroquinoline-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the bromination of a quinoline derivative followed by the introduction of the hydroxyethyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process is optimized to ensure high purity and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to its dihydro form, altering its chemical properties.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural features.
Medicine: The compound has shown potential as a lead compound in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound can inhibit or activate various pathways, depending on its specific interactions with the molecular targets.
Comparison with Similar Compounds
- 8-Bromo-4-chloroquinoline
- 8-Bromo-4-hydroxyquinoline
- 8-Bromo-4-(2-chlorophenyl)-N-(2-hydroxyethyl)-6-methyl-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-e]indole-7-carboxamide
Comparison: Compared to these similar compounds, 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
8-bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-2-8(15)10-6(3-4-14)5-9(16)13-11(7)10/h1-2,5,10,14H,3-4H2,(H,13,16) |
InChI Key |
JCUIAQVGLPSXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(C1=O)C(=CC(=O)N2)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)

![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)
